molecular formula C26H40N2O2 B14298192 Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate CAS No. 116353-25-4

Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate

Cat. No.: B14298192
CAS No.: 116353-25-4
M. Wt: 412.6 g/mol
InChI Key: OBTCKUONRDPYFY-UHFFFAOYSA-N
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Description

Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group, a phenyl ring substituted with a dihexylamino group, and a butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a malononitrile in the presence of a base to form the cyano group. The phenyl ring with the dihexylamino group can be introduced through a Friedel-Crafts alkylation reaction. The final step involves esterification to introduce the butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. The dihexylamino group can enhance solubility and facilitate interactions with biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate is unique due to the presence of the dihexylamino group, which imparts specific solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and advanced materials.

Properties

CAS No.

116353-25-4

Molecular Formula

C26H40N2O2

Molecular Weight

412.6 g/mol

IUPAC Name

butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate

InChI

InChI=1S/C26H40N2O2/c1-4-7-10-12-18-28(19-13-11-8-5-2)25-16-14-23(15-17-25)21-24(22-27)26(29)30-20-9-6-3/h14-17,21H,4-13,18-20H2,1-3H3

InChI Key

OBTCKUONRDPYFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCCCC

Origin of Product

United States

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